Isotretinoin Isotretinoin All-trans-retinoic acid is a yellow to light-orange crystalline powder. (NTP, 1992)
Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992)
All-trans-retinoic acid is a retinoic acid in which all four exocyclic double bonds have E- (trans-) geometry. It has a role as a keratolytic drug, an antineoplastic agent, an antioxidant, a signalling molecule, a retinoid X receptor agonist, an anti-inflammatory agent, an AP-1 antagonist, a retinoic acid receptor agonist and a human metabolite. It is a retinoic acid and a vitamin A. It is a conjugate acid of an all-trans-retinoate.
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of [vitamin A] (retinol). It is an oxidation product in the physiological pathway of vitamin A metabolism. In human circulation, tretinoin is normally found at very low concentrations, approximately 4 to 14 nmol/L. Tretinoin exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities. It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles and activates nuclear receptors to regulate epithelial cell growth and differentiation. Tretinoin is given orally to treat acute promyelocytic leukemia and topically to treat skin conditions such as acne.
Tretinoin is a Retinoid.
Tretinoin is a natural product found in Homo sapiens with data available.
Tretinoin is a naturally-occurring acid of retinol. Tretinoin binds to and activates retinoic acid receptors (RARs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, and inhibition of tumorigenesis. This agent also inhibits telomerase, resulting in telomere shortening and eventual apoptosis of some tumor cell types. The oral form of tretinoin has teratogenic and embryotoxic properties.
All-trans Retinoic Acid can cause developmental toxicity according to an independent committee of scientific and health experts.
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol). Retinoids such as tretinoin are important regulators of cell reproduction, proliferation, and differentiation and are used to treat acne and photodamaged skin and to manage keratinization disorders such as ichthyosis and keratosis follicularis. Tretinoin also represents the class of anticancer drugs called differentiating agents and is used in the treatment of acute promyelocytic leukemia (APL).
An important regulator of GENE EXPRESSION during growth and development, and in NEOPLASMS. Tretinoin, also known as retinoic acid and derived from maternal VITAMIN A, is essential for normal GROWTH; and EMBRYONIC DEVELOPMENT. An excess of tretinoin can be teratogenic. It is used in the treatment of PSORIASIS; ACNE VULGARIS; and several other SKIN DISEASES. It has also been approved for use in promyelocytic leukemia (LEUKEMIA, PROMYELOCYTIC, ACUTE).
See also: Clindamycin phosphate; tretinoin (component of); Fluocinolone acetonide; hydroquinone; tretinoin (component of); Benzoyl Peroxide; Tretinoin (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 4759-48-2
VCID: VC0530980
InChI: InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol

Isotretinoin

CAS No.: 4759-48-2

Inhibitors

VCID: VC0530980

Molecular Formula: C20H28O2

Molecular Weight: 300.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Isotretinoin - 4759-48-2

Description All-trans-retinoic acid is a yellow to light-orange crystalline powder. (NTP, 1992)
Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992)
All-trans-retinoic acid is a retinoic acid in which all four exocyclic double bonds have E- (trans-) geometry. It has a role as a keratolytic drug, an antineoplastic agent, an antioxidant, a signalling molecule, a retinoid X receptor agonist, an anti-inflammatory agent, an AP-1 antagonist, a retinoic acid receptor agonist and a human metabolite. It is a retinoic acid and a vitamin A. It is a conjugate acid of an all-trans-retinoate.
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of [vitamin A] (retinol). It is an oxidation product in the physiological pathway of vitamin A metabolism. In human circulation, tretinoin is normally found at very low concentrations, approximately 4 to 14 nmol/L. Tretinoin exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities. It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles and activates nuclear receptors to regulate epithelial cell growth and differentiation. Tretinoin is given orally to treat acute promyelocytic leukemia and topically to treat skin conditions such as acne.
Tretinoin is a Retinoid.
Tretinoin is a natural product found in Homo sapiens with data available.
Tretinoin is a naturally-occurring acid of retinol. Tretinoin binds to and activates retinoic acid receptors (RARs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, and inhibition of tumorigenesis. This agent also inhibits telomerase, resulting in telomere shortening and eventual apoptosis of some tumor cell types. The oral form of tretinoin has teratogenic and embryotoxic properties.
All-trans Retinoic Acid can cause developmental toxicity according to an independent committee of scientific and health experts.
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol). Retinoids such as tretinoin are important regulators of cell reproduction, proliferation, and differentiation and are used to treat acne and photodamaged skin and to manage keratinization disorders such as ichthyosis and keratosis follicularis. Tretinoin also represents the class of anticancer drugs called differentiating agents and is used in the treatment of acute promyelocytic leukemia (APL).
An important regulator of GENE EXPRESSION during growth and development, and in NEOPLASMS. Tretinoin, also known as retinoic acid and derived from maternal VITAMIN A, is essential for normal GROWTH; and EMBRYONIC DEVELOPMENT. An excess of tretinoin can be teratogenic. It is used in the treatment of PSORIASIS; ACNE VULGARIS; and several other SKIN DISEASES. It has also been approved for use in promyelocytic leukemia (LEUKEMIA, PROMYELOCYTIC, ACUTE).
See also: Clindamycin phosphate; tretinoin (component of); Fluocinolone acetonide; hydroquinone; tretinoin (component of); Benzoyl Peroxide; Tretinoin (component of) ... View More ...
CAS No. 4759-48-2
Product Name Isotretinoin
Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
IUPAC Name (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Standard InChI InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
Standard InChIKey SHGAZHPCJJPHSC-YCNIQYBTSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Appearance Solid powder
Boiling Point 462.8
Colorform Yellow to light-orange crystalline powder
Crystals from ethanol
Melting Point 354 to 360 °F (NTP, 1992)
372 to 374 °F (NTP, 1992)
178-184
180-182 °C
181 °C
Physical Description All-trans-retinoic acid is a yellow to light-orange crystalline powder. (NTP, 1992)
Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992)
Solid
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 13497-05-7 (hydrochloride salt)
Shelf Life Stable under recommended storage conditions.
Solubility less than 1 mg/mL at 77 °F (NTP, 1992)
less than 1 mg/mL at 72 °F (NTP, 1992)
Practically insoluble in water
Soluble in DMSO; slightly soluble in polyethylene glycol 400, octanol, ethanol; practically insoluble in mineral oil, glycerin
... Soluble in ether; slightly soluble in ... chloroform.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 13 cis Retinoic Acid
13-cis-Retinoic Acid
Accutane
Isotretinoin
Isotretinoin Zinc Salt, 13 cis Isomer
Isotretinoin Zinc Salt, 13-cis-Isomer
Ro 4 3780
Ro 4-3780
Ro 43780
Roaccutane
Vapor Pressure 1.02X10-7 mm Hg at 25 °C (est)
Reference 1: Dalal A, Ben-Barak S, Zlotogorski A, Constantini N. [Isotretinoin and exercise: can the two walk together?]. Harefuah. 2014 Feb;153(2):104-8, 125. Review. Hebrew. PubMed PMID: 24716429.
2: Kızılyel O, Metin MS, Elmas ÖF, Çayır Y, Aktaş A. Effects of oral isotretinoin on lipids and liver enzymes in acne patients. Cutis. 2014 Nov;94(5):234-8. PubMed PMID: 25474452.
3: Webster GF, Leyden JJ, Gross JA. Results of a Phase III, double-blind, randomized, parallel-group, non-inferiority study evaluating the safety and efficacy of isotretinoin-Lidose in patients with severe recalcitrant nodular acne. J Drugs Dermatol. 2014 Jun;13(6):665-70. PubMed PMID: 24918555.
4: Rademaker M. Isotretinoin: dose, duration and relapse. What does 30 years of usage tell us? Australas J Dermatol. 2013 Aug;54(3):157-62. doi: 10.1111/j.1440-0960.2012.00947.x. Epub 2012 Sep 26. Review. PubMed PMID: 23013115.
5: Prevost N, English JC. Isotretinoin: update on controversial issues. J Pediatr Adolesc Gynecol. 2013 Oct;26(5):290-3. Review. PubMed PMID: 24147278.
6: Yilmaz Tasdelen O, Yurdakul FG, Duran S, Bodur H. Isotretinoin-induced arthritis mimicking both rheumatoid arthritis and axial spondyloarthritis. Int J Rheum Dis. 2015 May;18(4):466-9. doi: 10.1111/1756-185X.12464. Epub 2014 Oct 8. PubMed PMID: 25294249.
7: Lee HE, Chang IK, Lee Y, Kim CD, Seo YJ, Lee JH, Im M. Effect of antihistamine as an adjuvant treatment of isotretinoin in acne: a randomized, controlled comparative study. J Eur Acad Dermatol Venereol. 2014 Dec;28(12):1654-60. doi: 10.1111/jdv.12403. Epub 2014 Feb 21. PubMed PMID: 25081735.
8: Wolverton SE, Harper JC. Important controversies associated with isotretinoin therapy for acne. Am J Clin Dermatol. 2013 Apr;14(2):71-6. doi: 10.1007/s40257-013-0014-z. Review. PubMed PMID: 23559397.
9: Nagler AR, Orlow SJ. Dermatologists' attitudes, prescription, and counseling patterns for isotretinoin: a questionnaire-based study. J Drugs Dermatol. 2015 Feb;14(2):184-9. PubMed PMID: 25689814.
10: Gürbüz A, Özhan G, Güngör S, Erdal MS. Colloidal carriers of isotretinoin for topical acne treatment: skin uptake, ATR-FTIR and in vitro cytotoxicity studies. Arch Dermatol Res. 2015 Sep;307(7):607-15. doi: 10.1007/s00403-015-1566-y. Epub 2015 Apr 23. PubMed PMID: 25903443.
11: Lee YH, Scharnitz TP, Muscat J, Chen A, Gupta-Elera G, Kirby JS. Laboratory Monitoring During Isotretinoin Therapy for Acne: A Systematic Review and Meta-analysis. JAMA Dermatol. 2016 Jan;152(1):35-44. doi: 10.1001/jamadermatol.2015.3091. Review. Erratum in: JAMA Dermatol. 2016 Jan;152(1):114. PubMed PMID: 26630323.
12: Hoover KB, Miller CG, Galante NC, Langman CB. A double-blind, randomized, Phase III, multicenter study in 358 pediatric subjects receiving isotretinoin therapy demonstrates no effect on pediatric bone mineral density. Osteoporos Int. 2015 Oct;26(10):2441-7. doi: 10.1007/s00198-015-3158-2. Epub 2015 May 9. PubMed PMID: 25956286.
13: Rubio-García L, Pulido-Díaz N, Jímenez-López JL. [Isotretinoin and depressive symptoms in patiens with severe and recurrent acne]. Rev Med Inst Mex Seguro Soc. 2015;53 Suppl 1:S54-9. Spanish. PubMed PMID: 26020665.
14: Yıldızgören MT, Rifaioğlu EN, Demirkapı M, Ekiz T, Micooğulları A, Şen T, Turhanoğlu AD. Isotretinoin treatment in patients with acne vulgaris: does it impact muscle strength, fatigue, and endurance? Cutis. 2015 Jul;96(1):33-6. PubMed PMID: 26244352.
15: Yuksel N, Ozer MD, Akcay E, Ozen U, Uzun S. Reduced central corneal thickness in patients with isotretinoin treatment. Cutan Ocul Toxicol. 2015;34(4):318-21. doi: 10.3109/15569527.2014.990155. Epub 2015 Jan 19. PubMed PMID: 25597375.
16: Blasiak RC, Stamey CR, Burkhart CN, Lugo-Somolinos A, Morrell DS. High-dose isotretinoin treatment and the rate of retrial, relapse, and adverse effects in patients with acne vulgaris. JAMA Dermatol. 2013 Dec;149(12):1392-8. doi: 10.1001/jamadermatol.2013.6746. PubMed PMID: 24173086.
17: Pinheiro SP, Kang EM, Kim CY, Governale LA, Zhou EH, Hammad TA. Concomitant use of isotretinoin and contraceptives before and after iPledge in the United States. Pharmacoepidemiol Drug Saf. 2013 Dec;22(12):1251-7. doi: 10.1002/pds.3481. Epub 2013 Aug 3. PubMed PMID: 23913625.
18: Bilgiç Ö, Altınyazar HC, Sivrikaya A, Ünlü A. The relationship between erythrocyte zinc levels and isotretinoin use in acne vulgaris patients. Cutan Ocul Toxicol. 2015;34(4):303-6. doi: 10.3109/15569527.2014.979426. Epub 2014 Nov 6. PubMed PMID: 25373485.
19: Rouzès A, Jonville-Béra AP. [Exposure to isotretinoin during pregnancy in France: 25 years of follow-up]. Therapie. 2014 Jan-Feb;69(1):53-63. doi: 10.2515/therapie/2014008. Epub 2014 Apr 4. French. PubMed PMID: 24698189.
20: Eichenfield LF, Krakowski AC. A novel patient support program to address isotretinoin adherence: proof-of-concept analysis. J Drugs Dermatol. 2015 Apr;14(4):375-9. PubMed PMID: 25844611.
PubChem Compound 444795
Last Modified Aug 15 2023

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